4-(Trifluoromethyl)-1,3-thiazole
Overview
Description
Synthesis Analysis
The synthesis of thiazole derivatives, including those with trifluoromethyl groups, often involves cyclization reactions of appropriate precursors. For instance, the reaction of chloral with substituted anilines followed by treatment with thioglycolic acid can produce various substituted 2-trichloromethyl-3-phenyl-1,3-thiazolidin-4-ones, which are related to the thiazole structure (Issac & Tierney, 1996).
Molecular Structure Analysis
The molecular structure of thiazoles, such as 4-(Trifluoromethyl)-1,3-thiazole, is characterized by a five-membered ring containing nitrogen and sulfur atoms. This structure is known for its stability and ability to participate in a variety of chemical reactions. Advanced synthesis methodologies have been developed for obtaining functional groups on the thiazole ring, including green chemistry approaches for more environmentally friendly synthesis (Santos et al., 2018).
Chemical Reactions and Properties
Thiazoles are reactive towards electrophiles and nucleophiles, making them versatile intermediates in organic synthesis. The presence of the trifluoromethyl group in 4-(Trifluoromethyl)-1,3-thiazole significantly affects its chemical reactivity, enhancing its electron-withdrawing capability, which can influence its participation in chemical reactions (Sumran et al., 2023).
Physical Properties Analysis
The physical properties of thiazole derivatives, such as solubility and melting point, are influenced by substituents on the thiazole ring. The introduction of a trifluoromethyl group can increase the compound's lipophilicity, which is an important factor in the development of pharmaceuticals and agrochemicals.
Chemical Properties Analysis
Thiazoles, including those with trifluoromethyl groups, exhibit a wide range of chemical properties, such as the ability to act as ligands in coordination chemistry and as building blocks in the synthesis of complex organic molecules. Their utility in synthesizing a variety of bioactive compounds underscores the importance of understanding their chemical behavior (Rossi et al., 2014).
Scientific Research Applications
Fluorescence Applications : 4-hydroxy-1,3-thiazoles, closely related to 4-(Trifluoromethyl)-1,3-thiazole, exhibit strong fluorescence in the visible spectrum. These compounds are suitable for various applications, including metal complexation and functionalization reactions (Täuscher, Weiss, Beckert, & Görls, 2010).
Pharmaceutical Analogs : 4-trifluoromethyl-1,3-thiazole derivatives are used to create trifluoromethylated analogs of pharmaceuticals, offering novel approaches in drug development (Obijalska, Błaszczyk, Kowalski, Mlostoń, & Heimgartner, 2019).
Drug Discovery : The 1,3-thiazole core structure, which includes 4-(Trifluoromethyl)-1,3-thiazole, is a versatile building block in drug discovery, contributing to diverse biological effects and lead optimization (Ayati, Emami, Asadipour, Shafiee, & Foroumadi, 2015).
Synthesis of Thiazole Derivatives : New synthetic protocols have been developed for preparing 4-bromodifluoromethyl thiazoles, which are useful in drug discovery programs (Colella, Musci, Carlucci, Lillini, Tomassetti, Aramini, Degennaro, & Luisi, 2018).
Anticancer Activity : Certain thiazole derivatives, such as thiabendazole-derived 1,2,3-triazole derivatives, have shown significant anticancer activity in vitro, particularly in inducing apoptosis in cancer cells (El Bourakadi, El Mehdi Mekhzoum, Saby, Morjani, Chakchak, Merghoub, Qaiss, & Bouhfid, 2020).
Antiviral, Antioxidant, and Antibacterial Applications : Novel aminothiazole derivatives exhibit promising antiviral, antioxidant, and antibacterial activities, offering potential for new targeted therapeutic compounds (Minickaitė, Grybaitė, Vaickelionienė, Kavaliauskas, Petraitis, Petraitiene, Tumosienė, Jonuškienė, & Mickevičius, 2022).
Polymer Science : Poly(aryl ether thiazole)s with pendent trifluoromethyl groups have higher glass transition temperatures, decreased solubilities, and higher decomposition temperatures compared to oxazole polymers, making them useful in materials science (Maier & Hecht, 1995).
Corrosion Inhibition : Some thiazoles, including derivatives of 4-(Trifluoromethyl)-1,3-thiazole, have been studied for their effectiveness as corrosion inhibitors, particularly in copper-based materials (Farahati, Ghaffarinejad, Mousavi-khoshdel, Rezania, Behzadi, & Shockravi, 2019).
Safety And Hazards
This would involve a discussion of any safety concerns associated with the compound, including its toxicity, any precautions that need to be taken when handling it, and how to dispose of it safely.
Future Directions
This would involve a discussion of potential future research directions, including any unanswered questions about the compound, potential applications, and areas for further investigation.
Please note that the availability of this information can vary depending on the specific compound and the extent to which it has been studied. For a less well-known compound like “4-(Trifluoromethyl)-1,3-thiazole”, some of this information may not be available. It’s always a good idea to consult multiple sources and to seek the advice of a knowledgeable professional when dealing with unfamiliar compounds.
properties
IUPAC Name |
4-(trifluoromethyl)-1,3-thiazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2F3NS/c5-4(6,7)3-1-9-2-8-3/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQTYVNMMIPPCGF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=CS1)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2F3NS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Trifluoromethyl)-1,3-thiazole | |
CAS RN |
101048-75-3 | |
Record name | 4-(trifluoromethyl)-1,3-thiazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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